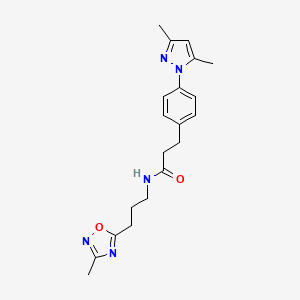

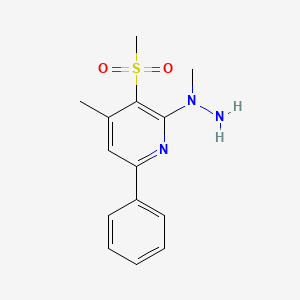

![molecular formula C24H23N5O4 B2511287 methyl 4-(2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate CAS No. 942009-48-5](/img/structure/B2511287.png)

methyl 4-(2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, "methyl 4-(2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate," is a complex organic molecule that appears to be related to a family of compounds that have been synthesized for the study of heterocyclic systems. These compounds typically contain multiple rings, including pyrazole and pyridazine rings, and are often substituted with various functional groups that can affect their physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of related compounds often involves the reaction of methyl 2-benzoylamino-3-dimethylaminopropenoate with different nucleophiles to create a variety of heterocyclic systems. For example, this reagent has been used to prepare derivatives of pyrido[1,2-a]pyrimidine, pyrimido[1,2-b]pyridazine, and pyrazino[1,2-a]pyrimidine . Additionally, transformations of methyl (E)-2-[(benzyloxycarbonyl)amino]-3-cyanopropenoate into derivatives of pyridazine, pyrrole, imidazole-2,4-dione, and pyrazole have been reported . These synthetic routes typically involve the use of acetic acid or other solvents and can lead to a variety of fused heterocyclic systems .

Molecular Structure Analysis

The molecular structure of compounds in this family is characterized by the presence of multiple rings, which can include pyrazole, pyridazine, and pyrimidine rings. The specific arrangement and substitution pattern of these rings can significantly influence the molecular properties. For instance, the presence of amino groups and nitro groups can lead to the formation of hydrogen-bonded sheets or chains in the crystal structure, as seen in some isomeric compounds .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the presence of reactive functional groups. For example, the benzoylamino group can participate in reactions with heterocyclic compounds containing active methylene groups, leading to the formation of condensed pyranones . Similarly, the benzyloxycarbonyl group can be selectively removed by catalytic transfer hydrogenation, revealing free amino compounds that can further react to form different heterocyclic systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by their molecular structure. The presence of dimethylamino groups, benzoylamino groups, and other substituents can affect properties such as solubility, melting point, and reactivity. The introduction of nitro groups can also influence the electronic structure of the molecule, as seen in the isomeric compounds with polarized molecular-electronic structures . The specific physical and chemical properties of "methyl 4-(2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate" would need to be determined experimentally, as they are not directly reported in the provided papers.

科学的研究の応用

Synthesis Utilizing Methyl Ester Derivatives

Methyl ester derivatives, such as Methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate, have been explored for the synthesis of various heterocyclic systems. These systems include fused pyrimidinones and pyridazinones, demonstrating the versatility of methyl ester derivatives in constructing complex heterocyclic frameworks. The selective removal of protective groups further allows the generation of amino-substituted heterocycles, showcasing the synthetic utility of these compounds in medicinal chemistry and drug design (Toplak et al., 1999).

Applications in Heterocyclic System Synthesis

The reactivity of similar compounds has been harnessed to synthesize a variety of heterocyclic systems. For instance, reactions with heterocyclic α-amino compounds have led to the preparation of azolo- and azinopyrimidines, contributing to the diverse methodologies available for constructing pharmacologically relevant heterocycles. This illustrates the potential of such methyl ester derivatives in expanding the toolkit for heterocyclic chemistry, which is foundational in the development of new therapeutic agents (Stanovnik et al., 1990).

Role in Generating Fused Heterocyclic Systems

Moreover, compounds like Methyl 2-[bis(acetyl)ethenyl]aminopropenoate have been utilized to generate fused heterocyclic systems, including pyrido[1,2-a]pyrimidones and thiazolo[3,2-a]pyrimidones. These findings underscore the importance of such derivatives in accessing diverse heterocyclic structures, which are crucial scaffolds in many drugs and biologically active molecules (Selič & Stanovnik, 1997).

Contribution to Antimicrobial and Antioxidant Research

In addition to their synthetic applications, these compounds have been investigated for biological activities. For example, novel pyridine and fused pyridine derivatives, starting from dimethylphenyl-substituted pyridine derivatives, have been synthesized and evaluated for antimicrobial and antioxidant activities. This highlights the potential of these chemical frameworks in contributing to the discovery and development of new antimicrobial and antioxidant agents, addressing ongoing challenges in treating infections and oxidative stress-related diseases (Flefel et al., 2018).

特性

IUPAC Name |

methyl 4-[[2-[1-(3,4-dimethylphenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O4/c1-14-5-10-19(11-15(14)2)29-22-20(12-25-29)16(3)27-28(23(22)31)13-21(30)26-18-8-6-17(7-9-18)24(32)33-4/h5-12H,13H2,1-4H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXCCZKHJSRWHEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC4=CC=C(C=C4)C(=O)OC)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-(2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

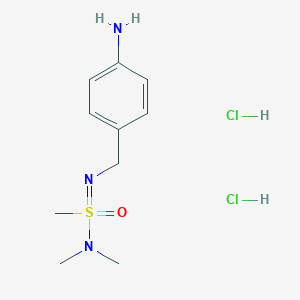

![N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2511206.png)

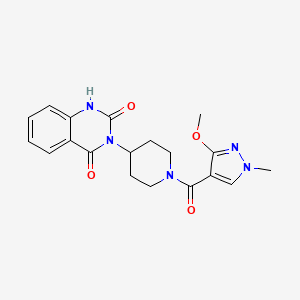

![6-(9H-Fluoren-9-ylmethoxycarbonyl)-5,7-dihydropyrrolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2511215.png)

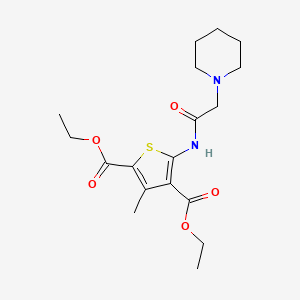

![3,4,5,6-tetrachloro-N-[(2,5-dimethoxyphenyl)methyl]pyridine-2-carboxamide](/img/structure/B2511219.png)

![3-(benzo[d][1,3]dioxol-5-yl)-5-benzyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2511222.png)

![(5R)-5H,6H,7H-cyclopenta[b]pyridin-5-ol](/img/structure/B2511227.png)